molecular formula C7H11NO3 B13530408 (3AS,6aR)-hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid

(3AS,6aR)-hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid

Cat. No.: B13530408
M. Wt: 157.17 g/mol
InChI Key: LKIDEIDZBYIDNU-FSPLSTOPSA-N
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Description

rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid: is a complex organic compound with a unique structure that includes a hexahydro-furo-pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid typically involves multiple steps, including the formation of the hexahydro-furo-pyrrole ring system. One common synthetic route involves the use of starting materials such as cyclopentadiene and maleic anhydride, followed by a series of reactions including Diels-Alder cycloaddition, hydrogenation, and hydrolysis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Fully saturated hexahydro-furo-pyrrole derivatives.

    Substitution: Esters, amides.

Mechanism of Action

The mechanism of action of rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(3aS,6aR)-2,3,4,5,6,6a-hexahydrofuro[2,3-c]pyrrole-3a-carboxylic acid

InChI

InChI=1S/C7H11NO3/c9-6(10)7-1-2-11-5(7)3-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7-/m0/s1

InChI Key

LKIDEIDZBYIDNU-FSPLSTOPSA-N

Isomeric SMILES

C1CO[C@@H]2[C@]1(CNC2)C(=O)O

Canonical SMILES

C1COC2C1(CNC2)C(=O)O

Origin of Product

United States

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